3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Description

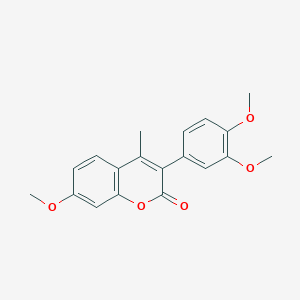

This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methoxy group at position 7, and a methyl group at position 4 (Figure 1). Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol (calculated from substituent contributions). Key structural features include:

- Electron-rich aromatic systems (3,4-dimethoxyphenyl and methoxy groups), which enhance π-π interactions and solubility in polar solvents.

- Steric hindrance from the methyl group at position 4, which may influence binding to biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDCGNOQPXVFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4-methylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Esterification and Acylation Reactions

The 7-hydroxy group in related coumarin derivatives undergoes esterification under acidic conditions. For example:

-

Reaction with 4-methoxybenzoic acid in dry pyridine using POCl₃ as a catalyst produces 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate .

-

Conditions : Pyridine solvent, POCl₃ catalyst, room temperature.

-

Product stability : The ester bond is stable under neutral conditions but hydrolyzes in acidic/basic media.

Baker-Venkatraman Transformation (BVT)

This base-catalyzed rearrangement converts ester derivatives to 1,3-diketones:

-

Substrate : 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate.

-

Conditions : Pulverized KOH in dry pyridine at 125–130°C for 5–6 hours .

-

Product : 1-(2-hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione.

Isoxazoline Formation

The compound’s α,β-unsaturated ketone moiety reacts with hydroxylamine hydrochloride to form isoxazoline derivatives:

-

Reagents : NH₂OH·HCl, DMSO, piperidine catalyst.

-

Product : 8-(5-((4-fluorophenyl)amino)-4-(4-methoxybenzoyl)-4,5-dihydroisoxazole-3-yl)-7-hydroxy-4-methyl-2H-chromen-2-one.

Oxidation:

-

The hydroxyl group at position 7 can be oxidized to a ketone using agents like KMnO₄ or CrO₃.

-

Product : 7-keto derivatives with enhanced electrophilicity.

Reduction:

-

The chromen-2-one core is reduced to dihydrochromen-2-one using NaBH₄ or LiAlH₄.

-

Product : Saturated derivatives with altered ring conformation.

Nucleophilic Substitution

Methoxy groups on the phenyl ring undergo demethylation or substitution under strong acidic/basic conditions:

-

Example : Reaction with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures.

-

Product : Hydroxy- or thioether-substituted phenyl derivatives.

Microwave-Assisted Functionalization

Microwave irradiation (MWI) accelerates reactions involving coumarin derivatives:

-

Propargylation : Introduction of propargyl groups at the 7-position using propargyl bromide .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide to form triazole hybrids .

Comparative Reactivity Table

Mechanistic Insights

-

The 7-methoxy group deactivates the chromenone ring toward electrophilic substitution compared to hydroxyl analogues.

-

Steric hindrance from the 4-methyl group slows reactions at the 3-position.

-

Electron-donating methoxy groups on the phenyl ring enhance resonance stabilization, directing substitution to para positions .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula and features a chromen-2-one backbone with specific methoxy and methyl substituents that enhance its solubility and biological activity. The structural modifications at the 3 and 7 positions of the chromenone moiety contribute to its unique properties, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that coumarin derivatives, including 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, exhibit significant antimicrobial activity. In particular, this compound has shown promise against various bacterial strains in laboratory assays. Its structure-activity relationship suggests that the presence of methoxy groups enhances its efficacy against pathogens .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. The specific mechanisms of action may involve the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .

Antioxidant Effects

Coumarins are known for their antioxidant properties, and this compound is no exception. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of degenerative diseases where oxidative damage plays a crucial role .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups to enhance biological activity. The synthesis routes often include:

- Condensation reactions involving phenolic compounds.

- Electrophilic aromatic substitution to introduce methoxy groups.

These synthetic strategies are crucial for exploring structure-activity relationships and optimizing the compound's pharmacological profile .

Case Study 1: Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial efficacy of various coumarin derivatives included this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Mechanistic investigations suggested that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase, leading to anti-inflammatory effects.

Scavenging free radicals: Contributing to its antioxidant properties.

Modulating signaling pathways: Affecting cellular processes and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally similar coumarin derivatives:

Key Observations:

- Electron-withdrawing vs. electron-donating groups : The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects compared to the chloro substituent in , which may enhance redox activity.

- Solubility : The target compound’s three methoxy groups improve aqueous solubility relative to the cinnamyl-substituted analogue .

- Biological implications : The methyl group at position 4 in the target compound may reduce metabolic degradation compared to unmethylated analogues .

Crystallographic and Structural Insights

- Target compound: No crystal structure is reported in the provided evidence, but related coumarins (e.g., 3-(4-chlorophenyl) analogue ) are refined using SHELXL, a program optimized for small-molecule crystallography .

Biological Activity

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its unique structural features, including methoxy substituents and a chromen-2-one backbone. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C19H18O5

- IUPAC Name : 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one

- Structural Features :

- Chromen-2-one skeleton

- Methoxy groups at positions 3 and 7

- Methyl group at position 4

The presence of these functional groups enhances the compound's solubility and bioavailability compared to other coumarin derivatives.

Biological Activities

The biological activity of this compound has been extensively studied, revealing promising pharmacological properties:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections. The structure-activity relationship (SAR) suggests that modifications on the phenyl and methoxy groups can enhance antibacterial efficacy.

Anticancer Activity

Preliminary studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanisms of action include:

- Induction of apoptosis through caspase activation (caspases-3 and -7)

- Cell cycle arrest at the G2 phase

- Generation of reactive oxygen species (ROS) leading to mitochondrial depolarization .

Antioxidant Properties

The compound also exhibits antioxidant activity , which is crucial for neutralizing free radicals and reducing oxidative stress in cells. This property is particularly significant in cancer prevention and treatment strategies.

Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Disruption of bacterial cell wall integrity | |

| Cytotoxic | Induction of apoptosis, caspase activation | |

| Antioxidant | Scavenging free radicals |

Study on Anticancer Effects

A study published in a peer-reviewed journal explored the anticancer effects of various coumarin derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in human colon carcinoma HCT116 cells with an IC50 value that suggests potent activity comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR) Analysis

The SAR analysis conducted on similar coumarin derivatives revealed that the presence of methoxy groups significantly enhances biological activity. The study emphasized the importance of substituent position and electronic effects on the overall efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Alkylation or Friedel-Crafts acylation to introduce the 3,4-dimethoxyphenyl group.

- Step 2 : Cyclization via Pechmann or Kostanecki-Robinson reactions to form the chromen-2-one core.

- Step 3 : Selective methylation/methoxylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/acetone) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural identity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation in solvents like DCM/hexane.

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Utilize SHELXL (via Olex2 or SHELXTL) for structure solution and refinement. Example parameters: R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.05 .

- Validation : Cross-check with FTIR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (carbonyl signal at δ ~160 ppm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid).

- SAR Studies : Compare activity with analogs (e.g., 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one) to assess substituent effects .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 7-methoxy substituent under competing reaction conditions?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the methoxy group.

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective methoxylation.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like demethylation.

- Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, no catalyst | 45 | 85 |

| DMSO, 0°C, BF₃·Et₂O | 78 | 92 |

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Variable Control : Standardize cell lines, assay protocols (e.g., incubation time, serum concentration).

- Metabolic Stability : Assess compound degradation via LC-MS in cell culture media.

- Synergistic Effects : Test combinations with known inhibitors (e.g., paclitaxel) to identify additive vs. antagonistic effects .

- Case Study : Discrepancies in anti-inflammatory activity may arise from differential COX-2 inhibition kinetics. Use molecular docking (AutoDock Vina) to validate binding modes .

Q. What advanced techniques elucidate substituent-driven electronic effects on the chromen-2-one core?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potentials.

- Spectroscopic Correlations : Compare ¹H NMR chemical shifts (e.g., downfield shifts in H-5 due to electron-withdrawing groups).

- XRD-Derived Metrics : Analyze bond lengths (e.g., C4=O: ~1.21 Å) and π-π stacking distances (3.4–3.6 Å) to infer conjugation effects .

Key Recommendations for Researchers

- Structural Analysis : Prioritize SHELX-based refinement for high-resolution crystallographic data .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., apoptosis assays).

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters systematically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.